2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline
Description
Properties
IUPAC Name |
(4-quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-17(20-6-9-24-10-7-20)15-12-21(5-8-23-15)16-11-18-13-3-1-2-4-14(13)19-16/h1-4,11,15H,5-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQWDPPGQMBABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3N=C2)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoxaline derivatives.
Scientific Research Applications
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Quinoxaline vs. Naphthyridine Derivatives
- Target Compound: The quinoxaline core provides a planar, aromatic system conducive to π-π stacking interactions.
- This modification is patented for hyperproliferative disease treatment, suggesting divergent biological applications compared to quinoxaline-based compounds .
Substituent Effects
- However, the absence of comparative activity data limits definitive conclusions .
Morpholine/Thiomorpholine Functionalization
- Target Compound : The thiomorpholine-carbonyl-morpholine chain introduces conformational rigidity and sulfur-mediated lipophilicity, which may improve membrane permeability compared to oxygenated analogs.
- Morpholinoethyl-Substituted Quinoline (Compound 16, ): A morpholinoethyl group on a quinoline core resulted in 14-fold lower affinity (Ki = 221 nM) compared to a pentyl chain, highlighting the sensitivity of substituent positioning and linkage to biological activity .
Data Table: Structural and Hypothesized Properties
Biological Activity
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a thiomorpholine and morpholine moiety, which are significant for its biological interactions. The molecular formula is with a molecular weight of 358.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 2415561-91-8 |
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and others.
-
Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key cellular pathways involved in proliferation and survival, such as:
- Topoisomerase II : Inhibition leads to DNA damage and cell cycle arrest.
- EGFR Pathway : Modulation of this pathway affects tumor growth and metastasis.
- PI3K/AKT/mTOR Pathway : Disruption of this signaling cascade impairs cancer cell survival.
- Case Study Findings : A study evaluated the anti-proliferative effects using the MTT assay, revealing that the compound exhibited an IC50 value ranging from moderate to highly potent against MCF-7 cells, with specific structural modifications enhancing efficacy. For instance, substituents at certain positions on the quinoxaline scaffold significantly influenced cytotoxicity levels .
Antimicrobial Activity
In addition to anticancer properties, quinoxaline derivatives have shown promising antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.
- Target Enzymes : The compound may act as an inhibitor of DNA gyrase, a critical enzyme for bacterial DNA replication.
- Evaluation Studies : Preliminary studies have demonstrated that derivatives of quinoxaline exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multiple organic reactions, including:
- Suzuki Coupling : A common method for forming carbon-carbon bonds in the construction of the quinoxaline core.
- Acylation Reactions : Modifications to introduce thiomorpholine and morpholine groups enhance biological activity.
Q & A
Q. How to validate the absence of genotoxicity in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
